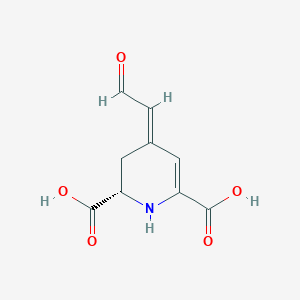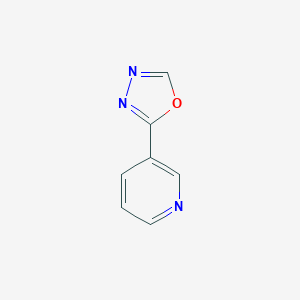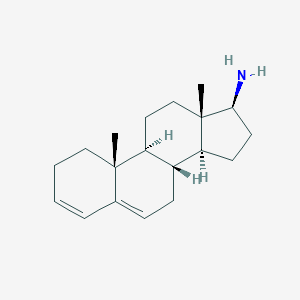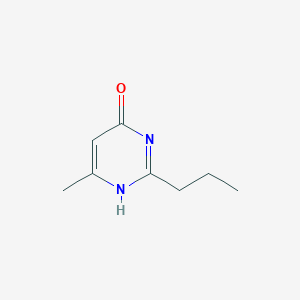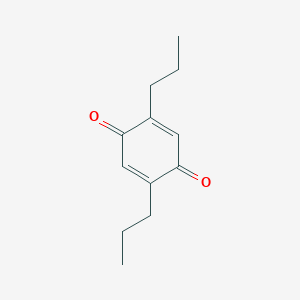
2,5-Dipropylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dipropylcyclohexa-2,5-diene-1,4-dione, also known as DPHD, is a chemical compound that has gained significant interest in scientific research due to its unique properties. DPHD belongs to the family of cyclohexadiene derivatives and is a yellow crystalline solid.
Mechanism Of Action
The mechanism of action of 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione is not fully understood, but it has been proposed that 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione inhibits the activity of DNA topoisomerase II by binding to the enzyme's catalytic site. This inhibition leads to the accumulation of DNA strand breaks, which ultimately leads to cell death.
Biochemical And Physiological Effects
2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been shown to have both biochemical and physiological effects. Biochemically, 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been shown to inhibit the activity of DNA topoisomerase II, as mentioned earlier. Physiologically, 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione in lab experiments is its ease of synthesis. 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione can be synthesized using a relatively simple multistep process, making it readily available for use in various research fields. One limitation of using 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione in lab experiments is its instability. 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione is prone to decomposition under certain conditions, which can affect the accuracy of experimental results.
Future Directions
There are several future directions for research involving 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione. One direction is to explore the use of 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione as a precursor for the synthesis of other cyclohexadiene derivatives with potential applications in material science and medicinal chemistry. Another direction is to investigate the potential of 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione as an anticancer agent in preclinical and clinical studies. Additionally, further research is needed to fully understand the mechanism of action of 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione can be achieved through a multistep process starting with the reaction of 1,3-cyclohexadiene with isobutyryl chloride in the presence of aluminum chloride. This reaction leads to the formation of 2,5-dimethylcyclohexa-2,5-diene-1,4-dione, which can be further reacted with propylmagnesium bromide to produce 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione.
Scientific Research Applications
2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been used in various scientific research fields, including organic chemistry, material science, and medicinal chemistry. In organic chemistry, 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been used as a building block for the synthesis of other cyclohexadiene derivatives. In material science, 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been used as a precursor for the synthesis of conductive polymers. In medicinal chemistry, 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has shown potential as an anticancer agent due to its ability to inhibit the activity of DNA topoisomerase II.
properties
CAS RN |
16162-61-1 |
|---|---|
Product Name |
2,5-Dipropylcyclohexa-2,5-diene-1,4-dione |
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2,5-dipropylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H16O2/c1-3-5-9-7-12(14)10(6-4-2)8-11(9)13/h7-8H,3-6H2,1-2H3 |
InChI Key |
RPKAFKDCORXJJP-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=O)C(=CC1=O)CCC |
Canonical SMILES |
CCCC1=CC(=O)C(=CC1=O)CCC |
synonyms |
2,5-Dipropyl-p-benzoquinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



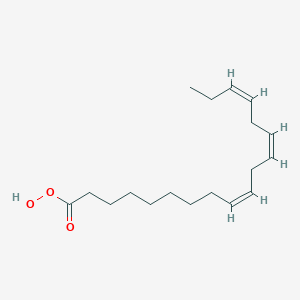
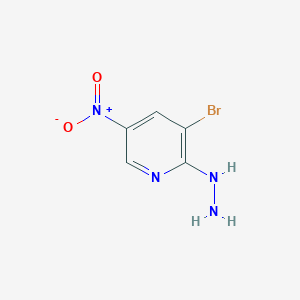
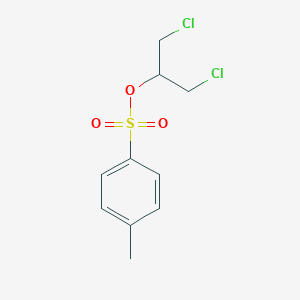
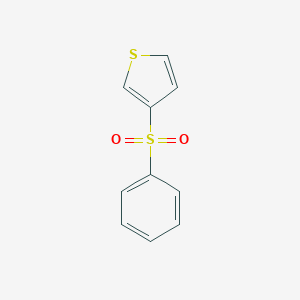
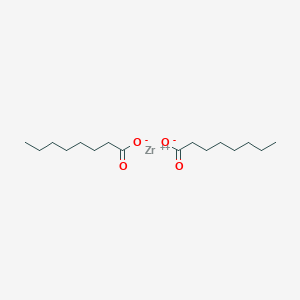
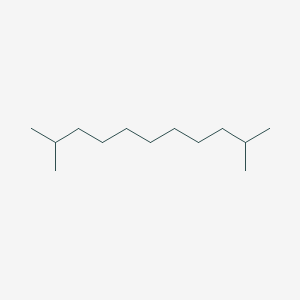
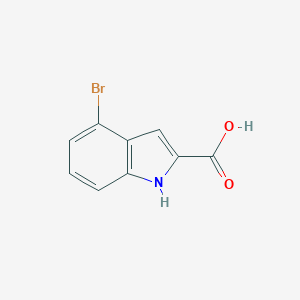
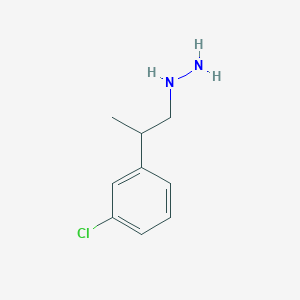
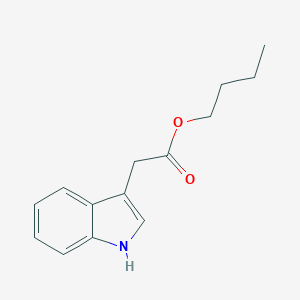
![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)
